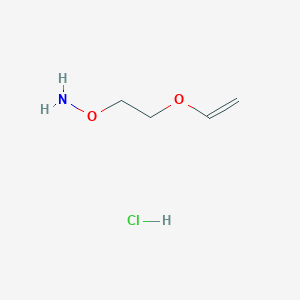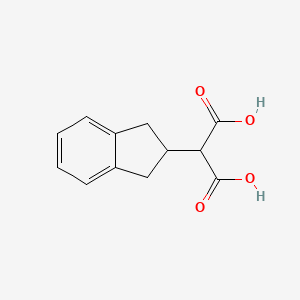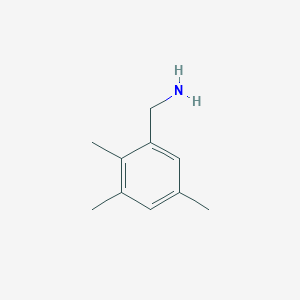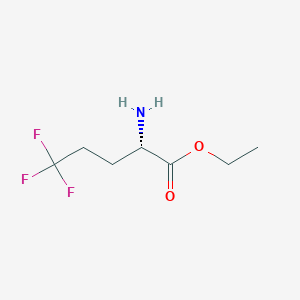
3-Bromo-1-fluoro-8-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-fluoro-8-methylnaphthalene is an organic compound with the molecular formula C11H8BrF It is a derivative of naphthalene, where the hydrogen atoms at positions 3, 1, and 8 are substituted by bromine, fluorine, and methyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-fluoro-8-methylnaphthalene typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-8-methylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-bromo-1-fluoronaphthalene is reacted with a methylboronic acid derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-fluoro-8-methylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted naphthalenes with various functional groups.
Oxidation: Formation of naphthalene carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated naphthalenes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-fluoro-8-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-fluoro-8-methylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes, receptors, or DNA, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-8-methylnaphthalene: Similar structure but lacks the fluorine atom.
3-Bromo-1-fluoronaphthalene: Similar structure but lacks the methyl group.
1-Fluoro-8-methylnaphthalene: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-1-fluoro-8-methylnaphthalene is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the naphthalene ring
Eigenschaften
Molekularformel |
C11H8BrF |
|---|---|
Molekulargewicht |
239.08 g/mol |
IUPAC-Name |
3-bromo-1-fluoro-8-methylnaphthalene |
InChI |
InChI=1S/C11H8BrF/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,1H3 |
InChI-Schlüssel |
ULTBWKIEDCCSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)











